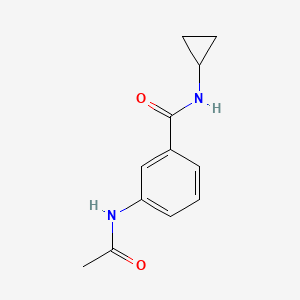
3-(acetylamino)-N-cyclopropylbenzamide
Overview
Description
“3-(acetylamino)-N-cyclopropylbenzamide” seems to be a complex organic compound. It likely contains an acetylamino group (-NHCOCH3) and a cyclopropyl group (a three-carbon ring), attached to a benzamide structure (a benzene ring attached to a CONH2 group) .
Synthesis Analysis
While specific synthesis methods for “3-(acetylamino)-N-cyclopropylbenzamide” were not found, similar compounds often involve reactions like acetylation, where an acetyl group is introduced into a molecule .
Molecular Structure Analysis
The molecular structure of “3-(acetylamino)-N-cyclopropylbenzamide” would likely involve a benzene ring (from the benzamide), an acetylamino group, and a cyclopropyl group .
Scientific Research Applications
Synthesis of Coumarin Derivatives
The compound “3-acetamido-N-cyclopropylbenzamide” can be used in the synthesis of coumarin derivatives . Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
2. Inhibition of KRas4B Oncoprotein Signaling Pathway Another potential application of “3-acetamido-N-cyclopropylbenzamide” is in the development of targeted therapies for pancreatic cancer . Compounds that can inhibit the K-Ras4B oncoprotein signaling pathway have been sought . In vitro evaluation of compounds showed significant specific effects on the cell viability of pancreatic cancer cells (and not on normal cells), thus inducing death by apoptosis and significantly inhibiting the activation of the pathways, signaling AKT and ERK .
Synthesis of Aromatic Poly(amides)
A new diamine, “3,5-diamino-N-cyclopropylbenzamide”, was synthesized by reacting 3,5-dinitrobenzoyl chloride with cyclopropylamine in anhydrous diethyl ether, followed by a reduction reaction using hydrogen gas, Pd/C as catalyst and absolute ethanol as solvent . This suggests that “3-acetamido-N-cyclopropylbenzamide” could potentially be used in the synthesis of aromatic poly(amides) .
Future Directions
properties
IUPAC Name |
3-acetamido-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-11-4-2-3-9(7-11)12(16)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIIPDXFASCBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4665074.png)
![4-chloro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4665077.png)

![3-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4665088.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-propylbenzenesulfonamide](/img/structure/B4665090.png)

![2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4665123.png)





![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide](/img/structure/B4665161.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4665171.png)